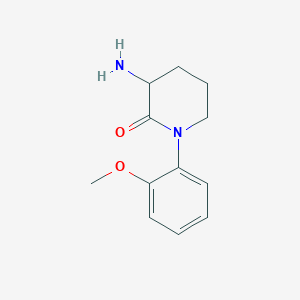

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(2-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOYCZDVOSHASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core structure, the 3-aminopiperidinone scaffold, which is a key feature in a variety of biologically active compounds.[1] This document will detail a proposed synthetic route, based on established and reliable chemical transformations, and provide a predictive analysis of its characterization.

I. Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence. The initial phase focuses on the construction of the core heterocyclic system, 3-aminopiperidin-2-one. The subsequent and final step involves the introduction of the 2-methoxyphenyl substituent onto the piperidinone nitrogen via a cross-coupling reaction.

Caption: Proposed two-step synthetic pathway.

Step 1: Synthesis of the 3-Aminopiperidin-2-one Core

The precursor, 3-aminopiperidin-2-one, is a cyclic analog of the amino acid ornithine.[2] A robust and scalable method for its synthesis involves the cyclization of an L-ornithine ester.[3] This intramolecular amidation is typically promoted by a base.

Experimental Protocol: Synthesis of 3-Aminopiperidin-2-one

-

Esterification of L-Ornithine: L-ornithine hydrochloride is first converted to its methyl or ethyl ester by reacting it with the corresponding alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride or by bubbling hydrogen chloride gas through the alcoholic suspension.

-

Cyclization: The resulting ornithine ester dihydrochloride is then treated with a base, such as sodium methoxide in methanol, to neutralize the hydrochloride salts and facilitate the intramolecular cyclization to form 3-aminopiperidin-2-one.[3]

-

Isolation and Purification: The reaction mixture is typically neutralized, and the solvent is removed under reduced pressure. The crude product can then be purified by extraction with a suitable organic solvent, such as ethyl acetate, followed by crystallization or column chromatography. A yield of over 90% has been reported for this cyclization step.[3]

Step 2: N-Arylation via Buchwald-Hartwig Amination

With the 3-aminopiperidin-2-one core in hand, the next critical transformation is the formation of the C-N bond between the piperidinone nitrogen and the 2-methoxyphenyl ring. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[4][5][6] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the construction of arylamines and related compounds.[5]

The reaction involves the coupling of an amine (in this case, the lactam nitrogen of 3-aminopiperidin-2-one) with an aryl halide (e.g., 2-bromoanisole or 2-iodoanisole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminopiperidin-2-one, 2-bromoanisole (or 2-iodoanisole), a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine), and a base (e.g., NaOt-Bu, K2CO3, or Cs2CO3).[7]

-

Solvent Addition: Add a dry, deoxygenated solvent such as toluene, dioxane, or THF.[7]

-

Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

II. Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Caption: Workflow for product purification and characterization.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.9-7.5 ppm. Piperidine Ring Protons: A series of multiplets between δ 1.8-3.8 ppm. NH₂ Protons: A broad singlet, the chemical shift of which will be dependent on concentration and solvent. OCH₃ Protons: A sharp singlet around δ 3.8-3.9 ppm.[8] |

| ¹³C NMR | Carbonyl Carbon: A resonance in the downfield region, likely around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. Piperidine Ring Carbons: Resonances in the aliphatic region, typically between δ 20-60 ppm. OCH₃ Carbon: A signal around δ 55-56 ppm.[8] |

| IR Spectroscopy | N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. C-O Stretch (Aryl Ether): A characteristic band around 1240-1260 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[8][9] |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z corresponding to the molecular formula C₁₂H₁₆N₂O₂ + H⁺. |

III. Trustworthiness and Self-Validation

The protocols described herein are built upon well-established and highly cited synthetic methodologies. The Buchwald-Hartwig amination, in particular, is a robust and reliable reaction with a vast body of literature supporting its application in similar systems.[4][5][6] The characterization data, while predictive, is based on the fundamental principles of spectroscopy and comparison with structurally related molecules. The successful synthesis and characterization of the target compound following this guide would serve as a self-validating system.

IV. Conclusion

This technical guide provides a scientifically sound and detailed pathway for the synthesis and characterization of this compound. By leveraging the cyclization of an L-ornithine derivative and the power of palladium-catalyzed N-arylation, researchers can access this novel compound. The provided characterization data predictions offer a benchmark for the successful identification and purity assessment of the final product. This guide is intended to empower researchers in their efforts to explore the chemical space around the privileged 3-aminopiperidinone scaffold.

V. References

-

Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Retrieved from

-

Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6045-6048. [Link]

-

ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.

-

MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-piperidone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-1-phenylpiperidin-2-one (C11H14N2O). Retrieved from [Link]

-

ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Retrieved from [Link]

-

ECMDB. (2015). 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158). Retrieved from [Link]

-

Semantic Scholar. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. Retrieved from [Link]

Sources

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. surface.syr.edu [surface.syr.edu]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation | MDPI [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Hypothetical Framework for Investigation

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Scaffold

The landscape of contemporary drug discovery is characterized by the exploration of novel chemical entities that possess the potential for high-impact therapeutic intervention. Within this landscape, the piperidine scaffold stands out as a "privileged structure" in medicinal chemistry, lauded for its metabolic stability and its frequent presence in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other disease areas.[1] This guide focuses on a specific, yet under-investigated, derivative: 3-Amino-1-(2-methoxyphenyl)piperidin-2-one .

Due to the limited direct experimental data on this precise molecule, this document presents a theoretically grounded and scientifically rigorous exploration of its plausible mechanism of action. By dissecting its constituent chemical moieties—the 3-aminopiperidin-2-one core and the 1-(2-methoxyphenyl) substituent—we can infer a compelling hypothesis regarding its biological targets and downstream signaling effects. This guide is structured not as a definitive statement of fact, but as a comprehensive roadmap for the scientific investigation of this promising compound.

I. Molecular Architecture and Physicochemical Postulates

Compound: this compound

| Feature | Description | Implication |

| Core Scaffold | 3-Amino-piperidin-2-one | A cyclic analog of the amino acid ornithine.[2] This scaffold provides a rigid backbone with a primary amine and a lactam, offering sites for hydrogen bonding and further chemical modification. |

| Substituent | 1-(2-methoxyphenyl) | An aromatic ring with a methoxy group at the ortho position. This group is frequently found in CNS-active compounds and can influence receptor binding and pharmacokinetic properties.[3][4] |

| Chirality | The 3-position of the piperidin-2-one ring is a stereocenter. | The stereochemistry (R or S) will likely have a profound impact on biological activity, as is common with chiral drugs. |

The presence of the 2-methoxyphenyl group suggests the potential for interactions with hydrophobic pockets in protein targets, while the methoxy group itself may act as a hydrogen bond acceptor.[3]

II. A Bifurcated Hypothesis on the Primary Mechanism of Action

Based on the known pharmacology of its structural components, we can propose two primary, non-mutually exclusive, hypothetical mechanisms of action for this compound.

Hypothesis A: Antagonism of the Calcitonin Gene-Related Peptide (CGRP) Receptor

The 3-amino-piperidin-2-one core is a key feature of a novel class of CGRP receptor antagonists.[5] CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain disorders.

Proposed Signaling Pathway:

In this model, the compound would act as a competitive antagonist at the CGRP receptor on postsynaptic neurons, preventing CGRP-mediated activation of adenylate cyclase, subsequent cAMP production, and the downstream signaling cascades that contribute to nociception.

Hypothesis B: Modulation of Dopaminergic and Serotonergic Receptors

The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore in ligands for dopamine D2 and serotonin 5-HT1A receptors.[3][4] It is plausible that the 1-(2-methoxyphenyl)piperidin-2-one structure retains an affinity for these G-protein coupled receptors.

Proposed Signaling Pathway:

Here, the compound could act as either an antagonist or a partial agonist at D2 receptors, thereby modulating dopamine-mediated signaling. A similar interaction could be hypothesized for 5-HT1A receptors. The precise nature of this interaction (agonism vs. antagonism) would determine its potential therapeutic application, for example, as an antipsychotic or antidepressant.[6]

III. A Framework for Experimental Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following protocols provide a self-validating system to elucidate the mechanism of action of this compound.

Tier 1: Target Engagement and Affinity

The initial step is to determine if the compound physically interacts with the hypothesized protein targets.

Experimental Workflow: Radioligand Binding Assays

Step-by-Step Protocol: Radioligand Binding Assay for D2 Receptor

-

Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., HEK293 cells stably expressing human D2R, or rat striatum) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add, in order:

-

Assay buffer

-

A known concentration of a high-affinity radioligand for the D2 receptor (e.g., [3H]-spiperone).

-

A range of concentrations of this compound.

-

Cell membrane preparation.

-

For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Functional Activity and Signaling

Once binding is confirmed, the functional consequence of this interaction must be determined.

Experimental Workflow: Functional Assays

Step-by-Step Protocol: cAMP Assay for CGRP Receptor Antagonism

-

Cell Culture: Plate cells stably expressing the CGRP receptor (e.g., SK-N-MC cells) in a suitable multi-well plate and grow to confluence.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15 minutes).

-

Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC80) to the wells and incubate for a further defined period (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a competitive immunoassay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the CGRP-stimulated cAMP response.

IV. Concluding Remarks and Future Directions

This guide has laid out a plausible, scientifically-grounded hypothesis for the mechanism of action of this compound, centered on its potential interaction with the CGRP receptor and/or dopaminergic/serotonergic pathways. The proposed experimental workflows provide a clear and robust path to validating or refuting these hypotheses.

Should experimental evidence support one or both of these mechanisms, the therapeutic potential of this compound could be significant, with possible applications in migraine, neuropathic pain, psychosis, or depression. Further investigation into its pharmacokinetic and toxicological profile would be the logical next step in its development as a potential therapeutic agent. The true value of this compound awaits its rigorous scientific unveiling.

References

-

Penjisevic, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347–356. Available at: [Link]

-

ResearchGate. (2021). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]

-

PubMed. (2011). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(15), 4597-4601. Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

-

Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. Available at: [Link]

-

PubMed. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub: are you are robot? [sci-hub.box]

- 5. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Piperidin-2-one Derivatives

Introduction: The Therapeutic Promise of Piperidin-2-one Scaffolds

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities.[1][2] Among the various piperidine derivatives, the piperidin-2-one (also known as a δ-lactam) moiety has garnered significant attention. This structural motif is present in a wide array of biologically active compounds, exhibiting properties that span from anticancer and antimicrobial to anti-inflammatory and antiviral.[3][4][5] The inherent chemical features of the piperidin-2-one core, including its hydrogen bonding capabilities and conformational flexibility, allow for nuanced interactions with a variety of biological targets. This guide provides a comprehensive framework for the systematic biological activity screening of novel piperidin-2-one derivatives, designed for researchers and drug development professionals.

Strategic Approach to Biological Activity Screening

A successful screening campaign for novel chemical entities requires a logical and tiered approach. The initial phase involves a broad assessment of general cytotoxicity, followed by more specific assays to elucidate the mechanism of action and potential therapeutic applications.

Diagram: High-Level Screening Workflow

Caption: A streamlined workflow for the biological screening of novel piperidin-2-one derivatives.

Part 1: Foundational Cytotoxicity and Viability Assays

The initial step in evaluating any new compound library is to assess its general effect on cell viability. This provides a baseline understanding of the compounds' cytotoxic potential and helps to prioritize "hits" for further investigation. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[6]

The Principle of Tetrazolium Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the same core principle: the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[8]

-

MTT Assay: The yellow, water-soluble MTT is reduced to a purple, insoluble formazan.[8] This necessitates a solubilization step, typically with an organic solvent like DMSO, before the absorbance can be measured.

-

XTT Assay: XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol.

Comparative Workflow: MTT vs. XTT

Caption: A comparison of the experimental workflows for the MTT and XTT cell viability assays.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for its streamlined workflow.[6]

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the novel piperidin-2-one derivatives to the wells. Include appropriate vehicle controls and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a duration relevant to the expected biological activity (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add the activated XTT solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[6]

| Parameter | MTT Assay | XTT Assay |

| Principle | Reduction of yellow tetrazolium to purple, insoluble formazan | Reduction of tetrazolium to orange, water-soluble formazan |

| Solubilization Step | Required (e.g., DMSO) | Not required |

| Absorbance Max. | ~570 nm | ~450-500 nm |

| Advantages | Well-established, cost-effective | Faster workflow, less prone to errors from incomplete solubilization |

| Disadvantages | Additional solubilization step, potential for crystal formation | Generally more expensive than MTT |

Part 2: Elucidating Specific Biological Activities

Following the identification of cytotoxic "hit" compounds, the next phase is to investigate their potential therapeutic applications. Based on the known biological activities of piperidine and piperidin-2-one derivatives, the most promising avenues for exploration are anticancer, antimicrobial, and anti-inflammatory activities.[3][9][10][11]

A. Anticancer Activity Screening

Many piperidine derivatives have demonstrated significant anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation.[9][12][13]

A common target for anticancer drugs is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[13]

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by piperidin-2-one derivatives.

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and treat with the piperidin-2-one derivatives for a specified time.[12][14]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |

| Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

| Necrotic | Negative | Positive |

B. Antimicrobial Activity Screening

Piperidine derivatives have shown promise as antimicrobial agents against a range of bacteria.[10][15]

The goal of these tests is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

-

Broth Dilution: A series of dilutions of the compound are made in a liquid growth medium, which is then inoculated with the test microorganism.[17][18]

-

Agar Dilution: The compound is incorporated into an agar medium at various concentrations, and then the microorganism is inoculated on the surface.[17][19]

-

Disk Diffusion: A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk is measured.[16][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[10]

-

Serial Dilution: Perform serial two-fold dilutions of the piperidin-2-one derivatives in a 96-well microplate containing broth medium.[18]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

C. Anti-inflammatory Activity Screening

The anti-inflammatory potential of piperidine derivatives is a significant area of investigation.[3][11] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory enzymes or the stabilization of cell membranes.[21][22][23]

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively.[22]

Caption: The arachidonic acid cascade and potential inhibition points for anti-inflammatory drugs.

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[24][25]

-

Reaction Mixture: Prepare a reaction mixture containing the piperidin-2-one derivative at various concentrations and bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Increase the temperature to 57°C and incubate for an additional 30 minutes.[24]

-

Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[24]

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Part 3: In Silico and Mechanistic Studies

Once promising lead compounds have been identified through in vitro screening, computational methods can be employed to predict their pharmacokinetic properties and to further elucidate their mechanism of action.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.[26][27][28] In silico tools can forecast these properties based on the molecular structure of the compounds, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures.[29][30]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[31][32] This can provide insights into the binding mode of a piperidin-2-one derivative to its biological target, guiding further lead optimization.[33]

-

Preparation of Receptor and Ligand: Obtain the 3D structures of the target protein (receptor) and the piperidin-2-one derivative (ligand). Prepare these structures by adding hydrogen atoms, assigning charges, and defining rotatable bonds.[34]

-

Grid Generation: Define a grid box that encompasses the active site of the receptor.[34]

-

Docking Simulation: Run the docking algorithm to explore various conformations of the ligand within the active site and score them based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[34]

Conclusion

The systematic screening of novel piperidin-2-one derivatives holds significant promise for the discovery of new therapeutic agents. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more specific assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize promising lead compounds. The integration of in silico methods for ADMET prediction and molecular docking further enhances the drug discovery process, enabling a more rational design and optimization of these versatile scaffolds.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.

-

BenchChem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Retrieved from

-

Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from

-

Gunathilake, K. D. P. P., Loku, G. E. D. M., & Ranaweera, K. K. D. S. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.

-

Teicher, B. A., Lazo, J. S., & Sartorelli, A. C. (1981). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Research, 41(1), 89-93.

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from

-

Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Retrieved from

-

Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from

-

Fiveable. (n.d.). ADMET prediction. Retrieved from

-

Deep Origin. (n.d.). ADMET Predictions. Retrieved from

-

Wikipedia. (n.d.). MTT assay. Retrieved from

-

Clinical Infectious Diseases. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from

-

INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from

-

Journal of Applied Pharmaceutical Science. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from

-

ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from

-

Slideshare. (n.d.). SCREENING OF ANTI CANCER DRUGS. Retrieved from

-

Semantic Scholar. (2017, September 1). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from

-

ResearchGate. (n.d.). (PDF) Molecular Docking Protocol. Retrieved from

-

Scribd. (n.d.). Molecular Docking Protocol Guide. Retrieved from

-

BenchChem. (n.d.). Validating the Anticancer Potential of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Comparative Guide. Retrieved from

-

PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from

-

National Center for Biotechnology Information. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from

-

SlideShare. (2018, February 3). Molecular Docking - An easy protocol. Retrieved from

-

Bioscience Biotechnology Research Communications. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from

-

PubMed. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from

-

Biointerface Research in Applied Chemistry. (2020, June 7). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from

-

ResearchGate. (n.d.). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Retrieved from

-

National Center for Biotechnology Information. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Retrieved from

-

IRJPMS. (n.d.). Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. Retrieved from

-

PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from

-

Taylor & Francis Online. (n.d.). Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from

-

PubMed. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

-

ResearchGate. (n.d.). Structures of 2‑piperidone derivatives exhibiting antiinflammatory activity. Retrieved from

-

MDPI. (2021, June 4). Anti-inflammatory Activity of Piperlotines. Retrieved from

-

ResearchGate. (2016, January 15). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from

-

IJIRT. (2021, September). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

-

PubMed. (n.d.). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Retrieved from

-

PubMed. (n.d.). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Retrieved from

-

Preprints.org. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from

-

BenchChem. (n.d.). A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. Retrieved from

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijirt.org [ijirt.org]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. irjpms.com [irjpms.com]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. ovid.com [ovid.com]

- 19. woah.org [woah.org]

- 20. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 21. journalajrb.com [journalajrb.com]

- 22. jddtonline.info [jddtonline.info]

- 23. researchgate.net [researchgate.net]

- 24. bbrc.in [bbrc.in]

- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aurlide.fi [aurlide.fi]

- 27. fiveable.me [fiveable.me]

- 28. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 29. bitesizebio.com [bitesizebio.com]

- 30. digitalchemistry.ai [digitalchemistry.ai]

- 31. researchgate.net [researchgate.net]

- 32. scribd.com [scribd.com]

- 33. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one: A Technical Guide for Preclinical Assessment

Introduction: Unveiling the Potential of a Novel Piperidinone Scaffold

The piperidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antioxidant effects.[1] This guide outlines a comprehensive in vitro evaluation strategy for a novel compound, 3-Amino-1-(2-methoxyphenyl)piperidin-2-one (CAS No. 1315365-06-0), a molecule of significant interest due to its unique structural features.[2][3] As specific biological data for this compound is not yet available in the public domain, this document serves as a robust, experience-driven framework for its initial characterization and screening. Our approach is designed to be a self-validating system, ensuring that each stage of the investigation builds logically upon the last, from fundamental physicochemical analysis to targeted biological assays. The goal is to efficiently determine the potential therapeutic value of this compound and identify promising avenues for further development.

Phase 1: Foundational Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is paramount. These characteristics influence everything from compound handling and formulation to bioavailability and interpretation of biological data.[4][5][6] Poor solubility, for instance, can lead to false negatives in bioassays, making this initial phase critical for reliable downstream results.[5]

Key Physicochemical & Purity Analyses

| Parameter | Method(s) | Rationale & Significance |

| Identity & Purity | NMR (¹H, ¹³C), LC-MS, HPLC | Confirms the chemical structure and determines the purity percentage. Essential for ensuring that observed biological effects are due to the target compound and not impurities. |

| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the compound's solubility in aqueous buffers at various pH levels (e.g., 5.0, 7.4).[7][8] This is critical for preparing stock solutions and understanding potential absorption limitations. |

| Lipophilicity | LogP/LogD Determination (e.g., RP-HPLC) | Measures the compound's affinity for lipid versus aqueous environments, a key predictor of membrane permeability and interaction with biological targets.[7] |

| Chemical Stability | pH Stability, Photostability, Stability in Assay Media | Assesses the compound's degradation profile under various conditions to ensure its integrity throughout the duration of the in vitro experiments.[7][8] |

Phase 2: Primary Biological Screening Cascade

Based on the established activities of related piperidinone derivatives, the initial biological screening will focus on two high-potential areas: anticancer cytotoxicity and antioxidant activity. This dual-pronged approach maximizes the chances of identifying a relevant biological effect early in the discovery process.

Experimental Workflow for Primary Screening

Caption: High-level workflow for the in vitro evaluation of this compound.

Section 2.1: Anticancer Cytotoxicity Evaluation

The objective is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10][11][12]

Rationale for Cell Line Selection

A diverse panel of cancer cell lines is crucial for identifying tissue-specific sensitivities and broad-spectrum activity.[13][14][15] The initial panel should represent different cancer types known to be responsive to piperidinone analogs.

-

MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.

-

HT-29 (Colorectal Adenocarcinoma): A common model for gastrointestinal cancers.[1]

-

HL-60 (Acute Promyelocytic Leukemia): A suspension cell line representing hematological malignancies.[1]

-

A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

-

Vero (Normal Kidney Epithelial): A non-cancerous cell line included to assess preliminary selective toxicity. A favorable compound should show significantly less activity against normal cells.

Detailed Protocol: MTT Cytotoxicity Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][11]

Materials:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

MTT Solution (5 mg/mL in sterile PBS)[18]

-

Solubilization Solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[16]

-

96-well flat-bottom plates

-

Selected cancer and normal cell lines

-

Appropriate culture media (e.g., DMEM, RPMI-1640) with 10% FBS

-

Multichannel pipette, plate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count adherent cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. For suspension cells (HL-60), seed at a higher density (e.g., 20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.[11][17]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[16][17]

-

Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of MTT solubilization solution to each well.[16][18]

-

Absorbance Reading: Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[17]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 The results are then used to plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Section 2.2: Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging potential of a compound.[19][20] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[21][22]

Detailed Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that is deep violet in color and absorbs strongly at 517 nm.[20] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the compound.[20][22]

Materials:

-

Test Compound Stock Solution (in methanol or ethanol)

-

DPPH Stock Solution (0.1 mM in methanol, freshly prepared and protected from light)[20]

-

Positive Control (e.g., Ascorbic acid or Trolox)

-

Methanol or Ethanol

-

96-well plate

-

Spectrophotometer/plate reader (517 nm)

Procedure:

-

Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (prepared by serial dilution in methanol).

-

Controls: Prepare wells for a positive control (e.g., ascorbic acid) and a blank control (100 µL of methanol).

-

Reaction Initiation: Add 100 µL of the freshly prepared DPPH solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

-

Absorbance Measurement: Read the absorbance of all wells at 517 nm.[21]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or standard.[20] The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

Phase 3: Deepening the Investigation - Mechanism of Action

If the primary screening reveals significant activity (e.g., IC₅₀ < 10 µM in a cancer cell line), the next logical step is to investigate the potential mechanism of action (MoA). Given that inflammation is intrinsically linked to both cancer and oxidative stress, evaluating the compound's effect on key inflammatory enzymes like Cyclooxygenase (COX) is a rational starting point.[23]

Hypothesized Target: COX Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[24] The inhibition of this color change indicates inhibition of COX activity.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plate, plate reader (590 nm)

Procedure: (Based on a typical commercial kit protocol)[24]

-

Reagent Preparation: Prepare all reagents according to the supplier's instructions.

-

Plate Setup: To appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add 10 µL of the test compound at various concentrations to the inhibitor wells. Add 10 µL of reference inhibitors to positive control wells and 10 µL of solvent to the 100% initial activity wells.

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid substrate solution to all wells.

-

Color Development: Immediately add 20 µL of the TMPD colorimetric substrate solution.

-

Kinetic Reading: Shake the plate for 10-20 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of color development.

Data Analysis:

-

Calculate the reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus inhibitor concentration. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Conclusion and Future Directions

This technical guide provides a structured, multi-phase approach for the initial in vitro evaluation of "this compound." By systematically characterizing its physicochemical properties and screening for cytotoxic and antioxidant activities, a clear go/no-go decision can be made for further investment. Positive results, particularly the demonstration of selective cytotoxicity against cancer cells, would warrant progression to more complex mechanistic studies, such as cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy models. This logical and rigorous framework ensures that the therapeutic potential of this novel piperidinone derivative is evaluated efficiently and with a high degree of scientific integrity.

References

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

-

Physicochemical Characterization. Creative Biolabs. [Link]

-

Cell Viability Assays. NCBI Bookshelf - NIH. (2013-05-01). [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]

-

Cas no 1315365-06-0 (this compound). Chemsrc. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

-

Physicochemical Characterization and Oral Dosage Form Design and Selection. ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. (2022-12-01). [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. (2022-08-06). [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

-

A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. AACR Journals. [Link]

-

6949-76-4,1-[(methoxycarbonyl)amino]cyclopentane-1-carboxylic... Chembest. [Link]

-

Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC - PubMed Central. (2019-08-01). [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. (2025-12-10). [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]

Sources

- 1. scholarworks.utep.edu [scholarworks.utep.edu]

- 2. chem960.com [chem960.com]

- 3. 6949-76-4,1-[(methoxycarbonyl)amino]cyclopentane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pacelabs.com [pacelabs.com]

- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 8. langhuapharma.com [langhuapharma.com]

- 9. clyte.tech [clyte.tech]

- 10. ijcrt.org [ijcrt.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. marinebiology.pt [marinebiology.pt]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. academicjournals.org [academicjournals.org]

The Strategic Intermediate: A Technical Guide to 3-Amino-1-(2-methoxyphenyl)piperidin-2-one in Modern Drug Development

Abstract

This technical guide provides an in-depth exploration of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one, a pivotal synthetic intermediate in the pharmaceutical industry. With a primary focus on its critical role in the synthesis of the direct Factor Xa inhibitor, Apixaban, this document elucidates the compound's synthesis, purification, and characterization. It is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive understanding of the causality behind experimental choices and protocols. This guide emphasizes scientific integrity, providing self-validating methodologies and authoritative references to support the presented data.

Introduction: The Unseen Pillar of Anticoagulant Therapy

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), offering significant advantages over traditional treatments. Among these, Apixaban stands out for its efficacy and safety profile in preventing and treating thromboembolic disorders[1]. The intricate molecular architecture of Apixaban necessitates a multi-step synthesis, at the heart of which lies the key intermediate: This compound .

The piperidine scaffold is a ubiquitous and invaluable structural motif in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets[2]. The specific substitution pattern of this compound, featuring a reactive amino group and a methoxyphenyl moiety, renders it an ideal precursor for the construction of complex heterocyclic systems like that found in Apixaban. This guide will dissect the synthesis and handling of this crucial intermediate, providing actionable insights for its application in drug discovery and manufacturing.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. While various synthetic strategies for piperidine derivatives exist, the most relevant and industrially scalable approach for this specific intermediate involves the construction of the piperidin-2-one ring followed by the introduction of the amino group.

A plausible and efficient synthetic route, inferred from the broader context of Apixaban's synthesis, commences with readily available starting materials. The following workflow represents a logical and scientifically sound approach to obtaining the target intermediate.

Proposed Synthetic Workflow

The synthesis can be logically divided into two key stages: the formation of the N-aryl piperidin-2-one core and the subsequent introduction of the 3-amino group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative, detailed procedure based on established methodologies for similar transformations.

Stage 1: Synthesis of 1-(2-Methoxyphenyl)piperidin-2-one

-

Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperidine (1 equivalent) in a suitable solvent mixture such as acetonitrile, water, and ethyl acetate, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O).

-

Oxidation: Cool the mixture in an ice bath and add Oxone® (potassium peroxymonosulfate, 2 equivalents) portion-wise, maintaining the internal temperature below 10 °C. The causality for using a biphasic solvent system is to facilitate both the solubility of the reactants and the oxidant. The catalytic ruthenium species is oxidized to a higher valent state by Oxone®, which then acts as the active oxidant for the benzylic C-H bond adjacent to the nitrogen.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

-

Nitration: To a solution of 1-(2-methoxyphenyl)piperidin-2-one (1 equivalent) in concentrated sulfuric acid at 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise. The choice of a strong acid medium is crucial for the generation of the nitronium ion (NO₂⁺), the electrophile in this aromatic nitration reaction. The electron-donating methoxy group directs the nitration to the ortho and para positions of the phenyl ring, while the piperidinone ring itself can also be nitrated. Careful control of stoichiometry and temperature is necessary to favor nitration at the 3-position of the piperidinone ring.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the formation of 3-nitro-1-(2-methoxyphenyl)piperidin-2-one by TLC or HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro compound. Filter the solid, wash with water, and dry.

-

Reduction: To a solution of the crude 3-nitro-1-(2-methoxyphenyl)piperidin-2-one in a suitable solvent like ethanol or ethyl acetate, add a catalyst such as 10% palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC). The catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to an amine.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Characterization and Quality Control

Thorough characterization of this compound is imperative to ensure its suitability for use in pharmaceutical synthesis. The following analytical techniques are essential for confirming the structure and purity of the intermediate.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, a singlet for the methoxy protons, and multiplets for the diastereotopic protons of the piperidinone ring. The proton at the 3-position will appear as a distinct multiplet, and the amino protons will be a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the lactam, and the aliphatic carbons of the piperidinone ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the lactam, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₆N₂O₂). |

Purity Assessment

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound. A validated HPLC method should be used to quantify the main component and any process-related impurities.

Application in the Synthesis of Apixaban

This compound serves as a crucial building block in the total synthesis of Apixaban[3][4]. Its primary amino group provides a nucleophilic center for the formation of a key bond in the pyrazolo[3,4-c]pyridine core of the Apixaban molecule.

The Pivotal Coupling Reaction

The synthesis of Apixaban typically involves the condensation of this compound with a suitably activated pyrazole derivative.

Caption: Role of the intermediate in Apixaban synthesis.

The amino group of the intermediate attacks the electrophilic center of the pyrazole derivative, leading to the formation of the central heterocyclic system of Apixaban. The reaction is typically carried out in the presence of a base and a suitable solvent. The 2-methoxyphenyl group on the piperidinone nitrogen plays a significant role in the overall conformation and biological activity of the final Apixaban molecule.

Safety and Handling

As with all chemical intermediates, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is more than just a synthetic intermediate; it is a testament to the enabling power of strategic molecular design in modern drug development. Its synthesis, while requiring careful execution, provides a reliable pathway to a key component of the life-saving anticoagulant, Apixaban. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for any scientist or researcher working in the field of pharmaceutical sciences. The continuous refinement of the synthetic routes to such pivotal intermediates will undoubtedly contribute to the more efficient and sustainable production of essential medicines.

References

-

Borregaard AS. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

-

Shatsauskas A, et al. Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. ResearchGate. 2022. [Link]

-

Khom ST, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. 2024. [Link]

- Google P

-

Manus Aktteva Biopharma LLP. Intermediates of Apixaban. [Link]

-

ARKAT USA, Inc. An alternative synthetic strategy to construct apixaban analogues. [Link]

-

El-Sayed, et al. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. 2023. [Link]

-

Fisyuk AS, et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. 2017. [Link]

-

Dong W, et al. A practical synthesis for the key intermediate of apixaban. ResearchGate. 2024. [Link]

- Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

Zographos SE, et al. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. 2021. [Link]

-

Khom ST, et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. 2024. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]

- Google Patents. Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.

-

European Patent Office. PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

- Google Patents.

Sources

The Pivotal Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidin-2-one core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its inherent chirality and constrained conformation make it an ideal template for designing potent and selective modulators of various biological targets. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and application of 3-aminopiperidin-2-one analogs. We will explore the strategic considerations behind various synthetic routes, from classical cyclization reactions to innovative chemoenzymatic cascades, and delve into their applications in the development of drugs for metabolic disorders, migraines, and neurological conditions. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

The Significance of the 3-Aminopiperidin-2-one Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. The introduction of an amino group at the 3-position and a carbonyl at the 2-position, creating the 3-aminopiperidin-2-one (or cyclo-ornithine) scaffold, imparts a unique combination of structural rigidity and functional group handles for further chemical elaboration.[1][2] This delta-lactam structure is a key pharmacophore in a number of clinically important drugs and investigational compounds.

The strategic importance of this scaffold lies in its ability to mimic peptide bonds and present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. Chiral variants of 3-aminopiperidin-2-one, such as the (S)- and (R)-enantiomers, are particularly valuable as they allow for the development of stereospecific drugs with improved efficacy and reduced off-target effects.[3]

One of the most prominent applications of this scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . These drugs are a cornerstone in the management of type 2 diabetes. The 3-aminopiperidine moiety is a common feature in several marketed DPP-4 inhibitors, where it plays a crucial role in binding to the active site of the enzyme.[4][5][6] The amino group typically forms a key salt bridge interaction, while the piperidinone ring occupies a hydrophobic pocket.

More recently, 3-aminopiperidin-2-one analogs have emerged as potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[7][8] The constrained cyclic structure helps to orient the necessary pharmacophoric elements for high-affinity binding to the CGRP receptor.

Furthermore, the versatility of the 3-aminopiperidin-2-one scaffold extends to its use as a synthetic intermediate for a broader range of piperidine-based compounds with diverse biological activities, including applications in neurodegenerative diseases and as noncovalent inhibitors of bacterial cysteine proteases.[9][10][11][12]

Synthetic Strategies for 3-Aminopiperidin-2-one Analogs

The synthesis of 3-aminopiperidin-2-one and its derivatives has been an area of active research, leading to the development of several distinct and innovative strategies. The choice of a particular synthetic route often depends on factors such as the desired stereochemistry, the scale of the synthesis, and the nature of the substituents on the piperidine ring.

Cyclization of Amino Acid Precursors

A common and direct approach to the 3-aminopiperidin-2-one core involves the intramolecular cyclization of ornithine or its derivatives.[13] Ornithine, a non-proteinogenic amino acid, possesses the requisite 2,5-diaminopentanoic acid backbone.

Conceptual Workflow for Cyclization of Ornithine Derivatives:

Caption: General workflow for the synthesis of (R)-3-aminopiperidin-2-one from L-ornithine.

This method is advantageous for accessing enantiomerically pure 3-aminopiperidin-2-ones, as the stereochemistry of the starting amino acid is retained in the final product. The cyclization is typically promoted by the use of a base and can be performed on either the free amino acid or its corresponding ester.[14]

Aza-Michael Addition Approaches

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for the construction of the piperidinone ring. A double aza-Michael reaction using a primary amine and a divinyl ketone is a concise and atom-efficient method to access 4-piperidone scaffolds, which can be further functionalized to yield 3-aminopiperidin-2-one derivatives.[15][16]

Chemoenzymatic Synthesis

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Chemoenzymatic cascades, which combine enzymatic transformations with chemical steps, have been successfully employed for the synthesis of chiral 3-aminopiperidine derivatives.

One such approach utilizes a multi-enzyme cascade involving a galactose oxidase (GOase) variant and an imine reductase (IRED).[17] This system converts N-protected L-ornithinol to L-3-N-protected aminopiperidine. The enzymatic cascade proceeds through the oxidation of the primary alcohol to an aldehyde, followed by spontaneous cyclization to a cyclic imine, which is then stereoselectively reduced by the IRED. This one-pot reaction is highly efficient and avoids the isolation of unstable intermediates.[17]

Chemoenzymatic Cascade for 3-Aminopiperidine Synthesis:

Caption: A one-pot chemoenzymatic cascade for the synthesis of a protected 3-aminopiperidine.

Amide Coupling Reactions